molecular formula C25H29BrO2 B13428811 17Alpha-3'-Bromobenzyl Estradiol

17Alpha-3'-Bromobenzyl Estradiol

Cat. No.: B13428811
M. Wt: 441.4 g/mol
InChI Key: GYMUXAKTTCAUGX-WJGLBBAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17Alpha-3’-Bromobenzyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the addition of a bromobenzyl group at the 3’ position of the estradiol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17Alpha-3’-Bromobenzyl Estradiol typically involves the bromination of estradiol followed by the introduction of a benzyl group. The process begins with the protection of the hydroxyl groups on estradiol to prevent unwanted reactions. Bromination is then carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. After bromination, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl bromide in the presence of a base like potassium carbonate. The final product is obtained after deprotection of the hydroxyl groups.

Industrial Production Methods

Industrial production of 17Alpha-3’-Bromobenzyl Estradiol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

17Alpha-3’-Bromobenzyl Estradiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can result in various substituted estradiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 17Alpha-3’-Bromobenzyl Estradiol is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its interactions with estrogen receptors. It serves as a tool to investigate the role of estrogen signaling in various physiological processes and diseases.

Medicine

In medicine, 17Alpha-3’-Bromobenzyl Estradiol is explored for its potential in hormone replacement therapy and cancer treatment. Its ability to modulate estrogen receptors makes it a candidate for treating conditions like breast cancer and osteoporosis.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it valuable for drug discovery and development.

Mechanism of Action

17Alpha-3’-Bromobenzyl Estradiol exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. This activation can result in various physiological effects, including cell proliferation, differentiation, and apoptosis. The compound’s bromobenzyl group may also influence its binding affinity and selectivity for different estrogen receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    17Alpha-Estradiol: A non-feminizing estrogen with reduced affinity for estrogen receptors compared to 17Beta-Estradiol.

    17Beta-Estradiol: The most potent natural estrogen with high affinity for estrogen receptors.

    17Alpha-Ethynylestradiol: A synthetic estrogen used in oral contraceptives with high oral bioavailability.

Uniqueness

17Alpha-3’-Bromobenzyl Estradiol is unique due to the presence of the bromobenzyl group, which can alter its chemical and biological properties. This modification can enhance its stability, binding affinity, and selectivity for estrogen receptors, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C25H29BrO2

Molecular Weight

441.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-[(3-bromophenyl)methyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C25H29BrO2/c1-24-11-9-21-20-8-6-19(27)14-17(20)5-7-22(21)23(24)10-12-25(24,28)15-16-3-2-4-18(26)13-16/h2-4,6,8,13-14,21-23,27-28H,5,7,9-12,15H2,1H3/t21-,22-,23+,24+,25-/m1/s1

InChI Key

GYMUXAKTTCAUGX-WJGLBBAVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC(=CC=C4)Br)O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2(CC4=CC(=CC=C4)Br)O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.